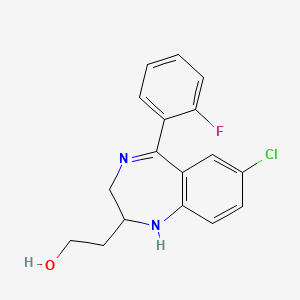
1H-1,4-Benzodiazepine-2-ethanol, 2,3-dihydro-7-chloro-5-(2-fluorophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-1,4-Benzodiazepine-2-ethanol, 2,3-dihydro-7-chloro-5-(2-fluorophenyl)- is a compound belonging to the benzodiazepine class. Benzodiazepines are well-known for their wide range of pharmacological activities, including anxiolytic, anticonvulsant, sedative, and muscle relaxant properties. This particular compound is notable for its unique structural features, which contribute to its specific biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,4-Benzodiazepine-2-ethanol, 2,3-dihydro-7-chloro-5-(2-fluorophenyl)- typically involves the Michael addition reaction. This reaction is performed using 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-ones with fumaric esters . The reaction is carried out in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a non-toxic base and tetra butyl ammonium bromide (TBAB) as a green media .
Industrial Production Methods
Industrial production methods for benzodiazepines often involve continuous flow synthesis. This method allows for efficient and scalable production of benzodiazepines from aminobenzophenones . The process includes steps such as acylation and intramolecular cyclization, which are optimized for high yield and purity .
化学反応の分析
Types of Reactions
1H-1,4-Benzodiazepine-2-ethanol, 2,3-dihydro-7-chloro-5-(2-fluorophenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reduction reactions are used to convert the compound into its reduced form, often using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogens (e.g., chlorine, bromine). The reactions are typically carried out under controlled conditions to ensure high yield and selectivity .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce halogenated or alkylated derivatives .
科学的研究の応用
1H-1,4-Benzodiazepine-2-ethanol, 2,3-dihydro-7-chloro-5-(2-fluorophenyl)- has several scientific research applications:
作用機序
The mechanism of action of 1H-1,4-Benzodiazepine-2-ethanol, 2,3-dihydro-7-chloro-5-(2-fluorophenyl)- involves potentiation of the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). This potentiation increases the inhibition of the ascending reticular activating system, leading to sedative and anxiolytic effects . The compound interacts with GABA receptors, enhancing their inhibitory effects and reducing neuronal excitability .
類似化合物との比較
Similar Compounds
Diazepam: Known for its anxiolytic and muscle relaxant properties.
Fludiazepam: Used for its sedative and hypnotic effects.
Nordazepam: A metabolite of diazepam with similar pharmacological activities.
Nitrazepam: Known for its hypnotic and anticonvulsant properties.
Clonazepam: Used primarily for its anticonvulsant effects.
Oxazepam: Utilized for its anxiolytic and sedative properties.
Uniqueness
1H-1,4-Benzodiazepine-2-ethanol, 2,3-dihydro-7-chloro-5-(2-fluorophenyl)- is unique due to its specific structural features, which contribute to its distinct pharmacological profile. The presence of the 2-fluorophenyl group and the ethanol moiety enhances its binding affinity to GABA receptors, resulting in potent anxiolytic and sedative effects .
特性
CAS番号 |
112634-55-6 |
|---|---|
分子式 |
C17H16ClFN2O |
分子量 |
318.8 g/mol |
IUPAC名 |
2-[7-chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepin-2-yl]ethanol |
InChI |
InChI=1S/C17H16ClFN2O/c18-11-5-6-16-14(9-11)17(13-3-1-2-4-15(13)19)20-10-12(21-16)7-8-22/h1-6,9,12,21-22H,7-8,10H2 |
InChIキー |
FDKKKEUYONHGCH-UHFFFAOYSA-N |
正規SMILES |
C1C(NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


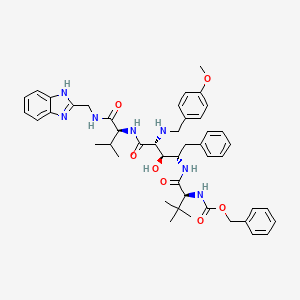
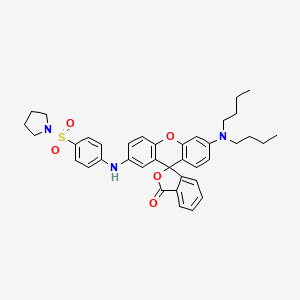
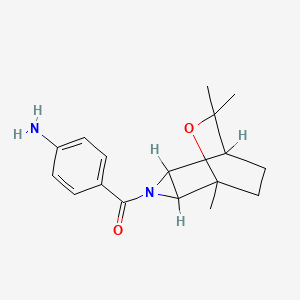

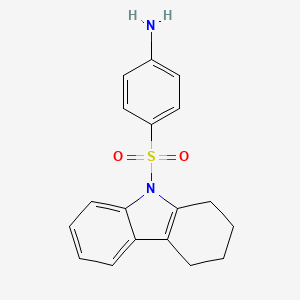
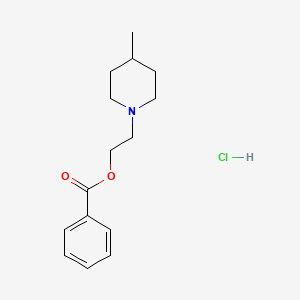

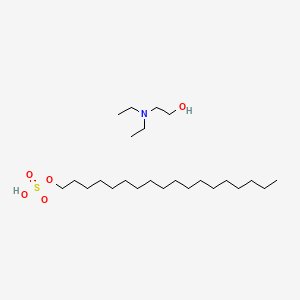
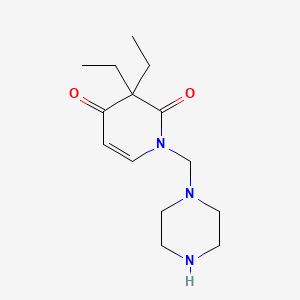
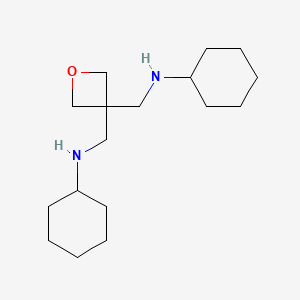
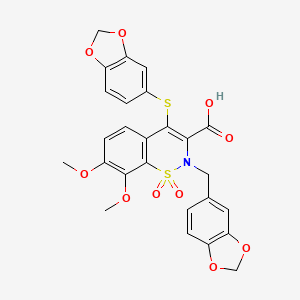
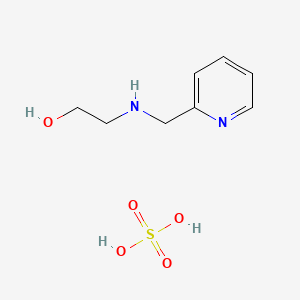
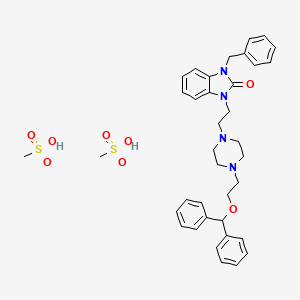
![ethyl [[(2R,3S,5R)-3-hydroxy-5-(5-iodo-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methoxy-methoxy-phosphoryl]formate](/img/structure/B12732939.png)
